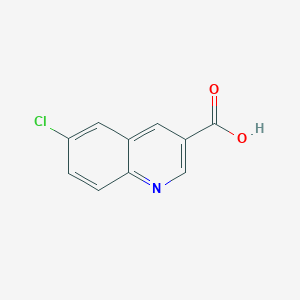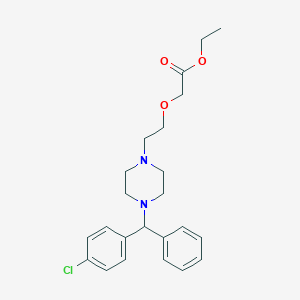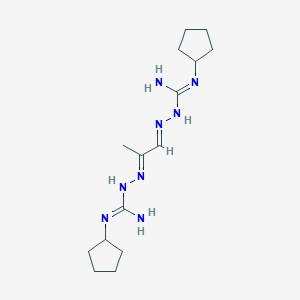
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is synthesized using a specific method and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is not fully understood. However, it has been suggested that the compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, the compound has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-). Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as drug development and disease treatment. The compound's potential toxicity and safety profile also need to be thoroughly investigated before it can be used in clinical settings. Additionally, the compound's interactions with specific enzymes and proteins need to be studied to further understand its biochemical and physiological effects. Overall, hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a promising compound that has the potential to contribute to various scientific fields.
Synthesis Methods
The synthesis of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) involves the reaction of hydrazine hydrate with 2-cyclopentylideneacetonitrile in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various techniques.
Scientific Research Applications
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block for the synthesis of various drugs and has shown potential as an anticancer agent.
properties
CAS RN |
123035-67-6 |
|---|---|
Product Name |
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl- |
Molecular Formula |
C15H28N8 |
Molecular Weight |
320.44 g/mol |
IUPAC Name |
2-cyclopentyl-1-[(E)-[(1E)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10+,21-11+ |
InChI Key |
ZIIJYZBYBOCIJN-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\NC(=NC1CCCC1)N)/C=N/NC(=NC2CCCC2)N |
SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
Canonical SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
synonyms |
methylglyoxal bis(cyclopentylamidinohydrazone) MGBCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



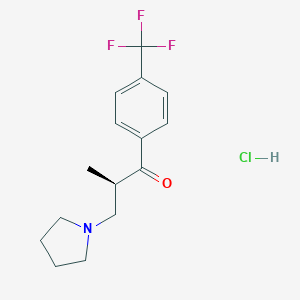
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
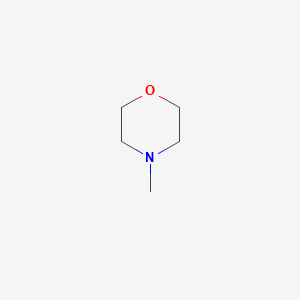
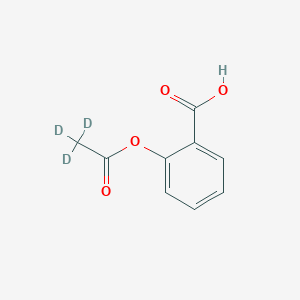
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
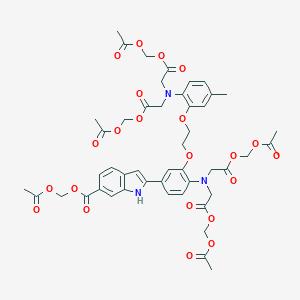
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
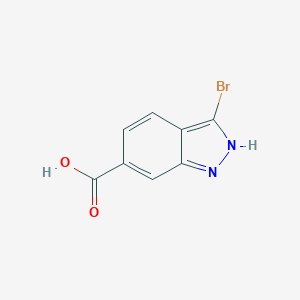
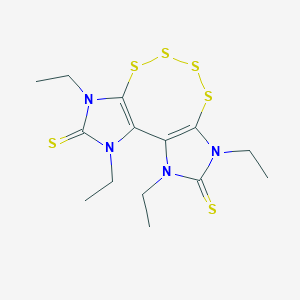
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
